N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,5-dimethylfuran-3-carboxamide, also known as HIF-1 inhibitor, is a chemical compound that has shown promising results in scientific research. It is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications.
Scientific Research Applications
Anticancer Properties
Indole derivatives, including the compound , have been investigated for their potential as anticancer agents. Their ability to inhibit cancer cell growth and induce apoptosis makes them promising candidates for cancer therapy . Researchers are exploring the molecular mechanisms underlying their effects on tumor cells and their potential use in combination with existing chemotherapy drugs.
Neuroprotective Effects
The compound’s structure suggests it may have neuroprotective properties. Researchers have studied indole derivatives for their ability to enhance cognitive function and protect against neurodegenerative diseases such as Alzheimer’s. By targeting specific enzymes (e.g., acetylcholinesterase), these compounds could potentially slow down cognitive decline .
Antibacterial and Antifungal Activity
Indole derivatives have demonstrated antibacterial and antifungal properties. Investigating the compound’s efficacy against specific pathogens could lead to the development of novel antimicrobial agents. Structure-activity relationship studies are crucial for optimizing its effectiveness .
Plant Growth Regulation
Indole-3-acetic acid (IAA), a natural indole derivative, acts as a plant hormone involved in growth regulation. The compound’s structural similarity to IAA suggests it might influence plant growth, development, and stress responses. Investigating its effects on crop yield and stress tolerance could be valuable .
Synthetic Methodology Development
Given the importance of indole derivatives, researchers continue to explore novel synthetic methods for their efficient preparation. Investigating alternative routes to synthesize this compound could contribute to the chemical community’s knowledge base .
Mechanism of Action
Target of action
Indole derivatives, which share a similar structure to the compound , have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups of the compound.
Mode of action
The interaction of indole derivatives with their targets can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
The specific biochemical pathways affected by indole derivatives can vary widely and depend on the specific targets of the compound. For example, some indole derivatives have been shown to inhibit enzymes involved in inflammation, while others may interfere with viral replication .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary based on their specific structure. Some indole derivatives are known to be metabolized in the liver via the cytochrome P450 system .
Result of action
The molecular and cellular effects of indole derivatives can include the inhibition of specific enzymes, interference with cell signaling pathways, and the induction of cell death in certain types of cells .
Action environment
The action, efficacy, and stability of indole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .
properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-9-14(12(2)21-11)16(19)18-10-17(20)8-7-13-5-3-4-6-15(13)17/h3-6,9,20H,7-8,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJSYKXYAAHTML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2(CCC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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